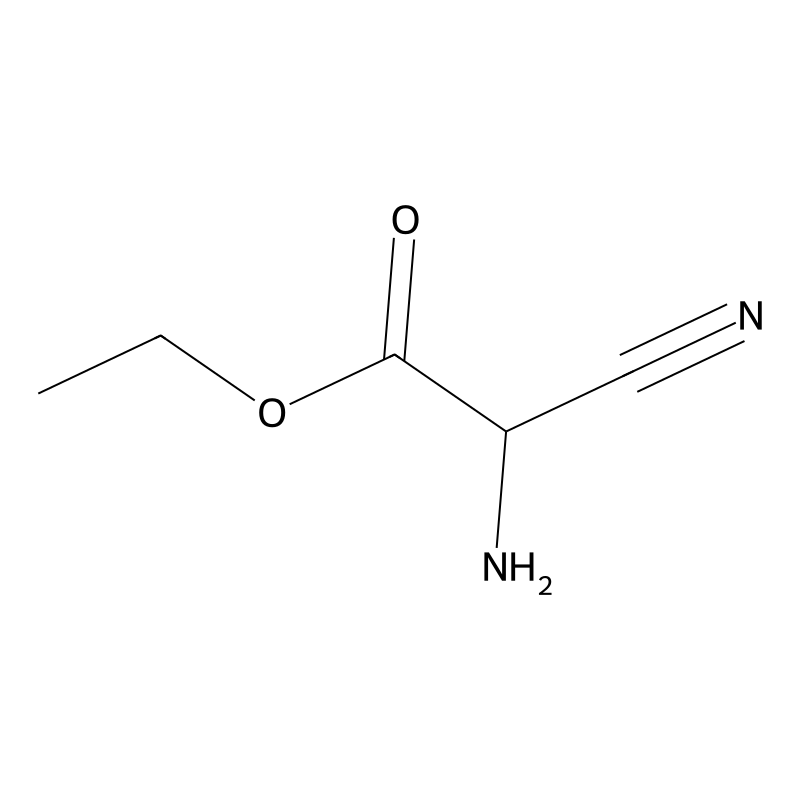

Ethyl 2-amino-2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-Oxides:

Ethyl 2-amino-2-cyanoacetate serves as a crucial intermediate in the synthesis of N-oxides, particularly N-heterocyclic N-oxides. These compounds possess valuable properties like stability and resistance to nucleophilic attacks, making them significant in medicinal chemistry, materials science, and organic electronics. A study published in the journal "Tetrahedron Letters" demonstrates its use in the synthesis of pyridine N-oxides, highlighting its role in generating these valuable compounds [].

Synthesis of Murine Leukemia Cells:

Ethyl 2-amino-2-cyanoacetate plays a role in the synthesis of specific murine leukemia cells, which are vital tools in cancer research. These cells help scientists study the development and progression of leukemia, evaluate potential cancer therapies, and understand the mechanisms of drug resistance. A research article published in "Cancer Research" details its use in the generation of murine leukemia L1210 cells [].

Ethyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula and a molecular weight of 128.13 g/mol. It features a cyano group, an amino group, and an ester functional group, making it a versatile building block in organic synthesis. The structure consists of an ethyl ester attached to a cyanoacetate moiety, which contributes to its reactivity in various

- Knoevenagel Condensation: This reaction allows for the formation of carbon-carbon bonds, utilizing the acidic methylene group adjacent to the cyano and ester functionalities.

- Michael Addition: The compound can act as a nucleophile, reacting with α,β-unsaturated carbonyl compounds.

- Hydrogenation: Under specific conditions, it can be converted into β-amino acids such as β-alanine .

- Acyl Substitution: Reaction with ammonia leads to the formation of cyanoacetamide, which can be further dehydrated to yield malononitrile .

These reactions highlight the compound's utility as a precursor for synthesizing various heterocycles and other functional compounds.

Various methods exist for synthesizing ethyl 2-amino-2-cyanoacetate:

- Kolbe Nitrile Synthesis: Involves the reaction of ethyl chloroacetate with sodium cyanide.

- Fischer Esterification: Cyanoacetic acid is reacted with ethanol in the presence of strong mineral acids.

- Phase Transfer Catalysis: Sodium cyanoacetate can react with ethyl bromide in a biphasic system using a phase transfer catalyst.

- Oxidation of 3-Ethoxypropionitrile: This method uses oxygen under pressure with cobalt(II) acetate as a catalyst .

These methods allow for efficient production of ethyl 2-amino-2-cyanoacetate, facilitating its use in various synthetic applications.

Ethyl 2-amino-2-cyanoacetate serves multiple roles in synthetic chemistry:

- Building Block for Pharmaceuticals: It is utilized in the synthesis of various bioactive compounds and pharmaceuticals.

- Synthesis of Heterocycles: The compound is a precursor for synthesizing complex heterocyclic structures that possess medicinal properties.

- Industrial

Ethyl 2-amino-2-cyanoacetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Cyanoacetate | Contains cyano and ester groups | More commonly used as a synthetic intermediate |

| Diethyl Malonate | Contains two ester groups | Used extensively in malonic acid derivatives |

| Ethyl Acetoacetate | Contains ketone functionality | Primarily used in Claisen condensation reactions |

| Ethyl Carbamate | Contains carbamate functionality | Used primarily as an insecticide |

Ethyl 2-amino-2-cyanoacetate stands out due to its amino group combined with both cyano and ester functionalities, making it particularly versatile for synthesizing complex organic molecules that require multiple reactive sites .

The academic value of nitrile-ester derivatives like EACA stems from their synergistic reactivity patterns. The nitrile group ($$-\text{C}\equiv\text{N}$$) acts as both an electron-withdrawing group and a potential site for nucleophilic attack, while the ester ($$-\text{CO}2\text{Et}$$) facilitates hydrolysis or transesterification. The amino group ($$-\text{NH}2$$) introduces basicity and participates in condensation reactions, enabling the formation of nitrogen-containing heterocycles. For instance, EACA’s acidic α-hydrogen (activated by the adjacent nitrile and ester groups) allows for facile deprotonation, making it a substrate for Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles.

A key application of EACA is in the synthesis of 2-amino-3-cyanochromenes, which are privileged scaffolds in medicinal chemistry. By reacting EACA with o-salicylaldehyde derivatives under basic conditions, researchers have developed efficient routes to these heterocycles, which exhibit antimicrobial and antitumor activities. The nitrile group further serves as a precursor to carboxylic acids or amines via hydrolysis or reduction, respectively. For example, hydrogenation of EACA’s nitrile yields β-alanine derivatives, which are critical in peptide synthesis.

Table 1: Key Reactivity Pathways of Ethyl 2-Amino-2-Cyanoacetate

| Reaction Type | Product | Application |

|---|---|---|

| Knoevenagel Condensation | α,β-Unsaturated nitriles | Heterocycle synthesis |

| Michael Addition | β-Substituted cyanoacetates | Functionalized intermediates |

| Cyclization | 2-Amino-3-cyanochromenes | Pharmacophores |

| Nitrile Reduction | β-Amino esters | Peptide backbone modifications |

The compound’s versatility is further highlighted in multicomponent reactions (MCRs), where it serves as a linchpin for assembling complex architectures. For instance, three-component reactions involving EACA, aldehydes, and cyclic ketones yield spirooxindole derivatives, which are explored for their CNS activity. Such transformations underscore EACA’s role in streamlining synthetic routes to bioactive molecules.

Historical Evolution of Cyanoacetate-Based Building Blocks

The history of cyanoacetate chemistry dates to the early 20th century, with Darapsky and Hillers’ pioneering work on the Curtius degradation of ethyl cyanoacetate to α-amino acids in 1915. This method, though limited by moderate yields, established cyanoacetates as precursors to nitrogen-containing compounds. Subsequent advancements focused on optimizing reaction conditions; for example, Marvel and Tanenbaum’s 1940s adaptation of phenol-dibromide reactions improved access to phenoxyalkyl bromides, which are critical intermediates for EACA derivatives.

The mid-20th century saw the rise of EACA in heterocyclic synthesis. Researchers exploited its ability to form hydrazides (via hydrazine treatment) and subsequent cyclizations to generate pyrazole and triazole derivatives. The development of microwave-assisted synthesis in the 1990s further revolutionized EACA chemistry, enabling rapid Knoevenagel condensations with aldehydes under solvent-free conditions. For example, microwave irradiation of EACA, piperidine, and aromatic aldehydes in chlorobenzene reduced reaction times from hours to minutes while improving yields.

Table 2: Milestones in Cyanoacetate Chemistry

Recent decades have emphasized EACA’s role in drug discovery. Nitrile-containing pharmaceuticals, such as the kinase inhibitor neratinib, leverage the nitrile’s ability to form covalent bonds with biological targets. EACA’s derivatives are also explored as intermediates in antiretroviral agents, where the nitrile group enhances binding affinity to viral enzymes. These applications highlight the enduring relevance of cyanoacetate chemistry in addressing modern therapeutic challenges.

The tandem Knoevenagel-Michael addition cascade represents one of the most sophisticated reaction pathways involving ethyl 2-amino-2-cyanoacetate. This multi-step process begins with the initial Knoevenagel condensation between ethyl cyanoacetate and various aldehydes, followed by subsequent Michael addition reactions [1] [2].

The mechanism proceeds through a highly organized sequence where ethyl cyanoacetate first undergoes Knoevenagel condensation with aldehydes in the presence of base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. The initial step involves deprotonation of the active methylene group adjacent to both the cyano and ester functionalities, creating a stabilized carbanion intermediate that subsequently attacks the carbonyl carbon of the aldehyde [2].

Following the condensation step, the resulting α,β-unsaturated intermediate becomes susceptible to nucleophilic attack via aza-Michael addition when 2-alkenyl anilines are present in the reaction mixture [1]. This cascade demonstrates remarkable efficiency in constructing highly substituted 1,2,3,4-tetrahydroquinoline scaffolds through a three-component reaction system [1] [2].

Experimental data reveals that optimal reaction conditions involve maintaining temperatures between 50-80°C in polar aprotic solvents such as dimethylformamide or ethanol [3]. The reaction typically reaches completion within 6-24 hours, depending on the electronic nature of the substituents on both the aldehyde and amine components [1].

Research findings indicate that electron-withdrawing groups on the aromatic aldehyde enhance the rate of the initial Knoevenagel condensation, while electron-donating substituents on the aniline component accelerate the subsequent Michael addition step [1]. This complementary electronic relationship allows for fine-tuning of the overall reaction kinetics.

The enzyme-catalyzed variant of this cascade employs Candida cylindracea lipase, which demonstrates remarkable multi-promiscuous activity by catalyzing both the esterification and condensation steps sequentially [4]. Kinetic studies show that the esterification proceeds during the first 48 hours, followed by rapid Knoevenagel condensation that outpaces the initial esterification step [4].

Steric and Electronic Effects on α-Carbon Reactivity

The reactivity of the α-carbon in ethyl 2-amino-2-cyanoacetate is profoundly influenced by both steric and electronic factors that govern its participation in various chemical transformations. The presence of both cyano and ester substituents creates a unique electronic environment that significantly enhances the acidity of the α-hydrogen compared to simple esters [5] [6].

Electronic effects dominate the reactivity profile through powerful electron-withdrawing inductive effects of both the cyano and ester functionalities. The cyano group provides particularly strong stabilization of the resulting carbanion through both inductive and resonance effects [5]. Quantitative analysis reveals that the combined effect of these substituents reduces the α-carbon pKa by approximately 10-12 units compared to simple alkyl systems [6].

The stabilization mechanism involves extensive delocalization of negative charge across multiple resonance structures. The cyano group allows for effective π-orbital overlap, creating a resonance-stabilized enolate where electron density can be distributed between the α-carbon, the nitrile carbon, and the ester carbonyl oxygen [5]. This multi-center stabilization explains the exceptional reactivity observed in condensation and substitution reactions.

Steric effects become particularly pronounced when bulky substituents are introduced at positions proximal to the reaction center. Research demonstrates that increasing steric hindrance around the α-carbon significantly impacts both the rate and selectivity of nucleophilic substitution reactions [7]. Palladium-catalyzed α-arylation studies show that ethyl alkyl cyanoacetates exhibit diminished reactivity compared to the parent compound due to increased steric congestion [7].

The amino group substitution introduces additional complexity through potential hydrogen bonding interactions and conformational constraints. Computational studies suggest that the amino group can adopt multiple conformations, with the preferred geometry depending on solvent polarity and the presence of other coordinating species . In polar protic solvents, intramolecular hydrogen bonding between the amino group and carbonyl oxygen can stabilize specific conformers that may exhibit altered reactivity patterns.

Temperature-dependent kinetic studies reveal activation energies ranging from 45-65 kJ/mol for typical nucleophilic substitution reactions at the α-carbon . These values reflect the balance between the inherent reactivity enhancement from electron-withdrawing substituents and the energy required to overcome steric barriers in the transition state.

Substituent effects on neighboring positions also influence α-carbon reactivity through long-range electronic interactions. Meta and para substituents on aromatic systems attached to the α-carbon can modulate reactivity through field effects and through-bond electronic communication [6]. Electron-withdrawing substituents enhance reactivity by further stabilizing negative charge development, while electron-donating groups have the opposite effect.

Isotopic Labeling Studies of Nitrile Group Transformations

Isotopic labeling experiments provide crucial mechanistic insights into the transformation pathways of the nitrile group in ethyl 2-amino-2-cyanoacetate. Carbon-14 and carbon-13 labeling studies have been particularly valuable in elucidating reaction mechanisms and tracking the fate of the cyano carbon during various chemical processes [10] [11] [12].

Recent advances in nitrile isotope exchange methodology have enabled direct ¹³C labeling of aromatic and aliphatic nitriles using nickel catalysis [10]. This breakthrough allows for the preparation of isotopically labeled ethyl 2-amino-2-cyanoacetate derivatives through exchange reactions with zinc cyanide-¹³C₂, providing access to specifically labeled substrates for mechanistic studies [10] [12].

The isotope exchange mechanism proceeds through initial coordination of the nitrile to a nickel(0) center stabilized by trimethylphosphine ligands [10]. Subsequent oxidative insertion into the carbon-nitrogen triple bond creates a metallacycle intermediate that can undergo ligand exchange with isotopically labeled cyanide sources [12]. Reductive elimination then reforms the nitrile bond with incorporated isotopic label.

Kinetic isotope effect studies using deuterium-labeled substrates reveal important information about rate-determining steps in nitrile transformations [13]. The synthesis of deuterium-labeled 2,2-dimethyl-succinic acid derivatives from [²H₆]-acetone and ethyl cyanoacetate demonstrates primary kinetic isotope effects ranging from 2.1 to 3.4, indicating that carbon-hydrogen bond breaking is involved in the rate-limiting step [13].

Nitrogen-15 labeling experiments using ¹⁵N-enriched ammonia sources have provided insights into nitrogen exchange reactions in heterocyclic synthesis [14]. These studies reveal that pyridine-based scaffolds can undergo nitrogen isotope exchange through Zincke activation strategies, with radiochemical yields of 20-78% achievable for ¹³N-labeled products [14].

The application of isotopic labeling to study cascade reactions has revealed sequential reaction pathways that were previously difficult to characterize [13]. Time-resolved studies using ¹³C-labeled ethyl cyanoacetate show that the cyano carbon can be incorporated into various products depending on reaction conditions and the presence of competing nucleophiles [13].

Mechanistic studies using isotope dilution techniques have quantified the extent of reversibility in certain nitrile transformations [12]. Exchange reactions typically reach isotopic equilibrium corresponding to statistical distribution, with observed enrichments of 50-60% reflecting the dynamic nature of these processes [12].

Research findings indicate that the choice of isotopic source significantly impacts both the efficiency and selectivity of labeling reactions [10] [12]. Solid zinc cyanide sources provide superior handling characteristics compared to gaseous hydrogen cyanide, while maintaining comparable labeling efficiency in catalytic systems [10].